molecular formula C20H12N2O5S B2485794 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477551-48-7

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2485794
CAS No.: 477551-48-7
M. Wt: 392.39
InChI Key: GKUKIOJYXXWULY-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a combination of benzo[d][1,3]dioxole, thiazole, and chromene moieties, which contribute to its diverse chemical reactivity and biological activities.

Mechanism of Action

Target of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Mode of Action

It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell growth and division .

Result of Action

The compound has been observed to have potent growth inhibition properties against various human cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and division, leading to cell death.

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Some thiazole derivatives have been found to have potent growth inhibition properties against various human cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of thiazole derivatives can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide at different dosages in animal models have not been reported. It is known that the effects of thiazole derivatives can vary with dosage, and that these compounds can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with benzo[d][1,3]dioxole derivatives under specific conditions.

    Coupling with Chromene Derivatives: The thiazole intermediate is then coupled with chromene-3-carboxylic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Amidation: The final step involves the amidation reaction to form the carboxamide group, typically using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and chromene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or chromene derivatives.

    Substitution: Formation of substituted thiazole or chromene derivatives with various functional groups.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to its combination of structural features, which confer a distinct set of chemical reactivities and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5S/c23-18-12-3-1-2-4-15(12)25-8-13(18)19(24)22-20-21-14(9-28-20)11-5-6-16-17(7-11)27-10-26-16/h1-9H,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUKIOJYXXWULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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